Dioxethedrin

Description

Historical Context and Chemical Classification of Dioxethedrin

This compound, also known by synonyms such as 3,4-dihydroxy-N-ethylnorephedrine, is chemically classified as an alkylbenzene. nih.gov It is also an ephedrine (B3423809) derivative, and consequently, falls under the broader categories of phenethylamine (B48288) and amphetamine compounds. wikipedia.org The International Nonproprietary Name (INN) for this compound is this compound. wikipedia.org

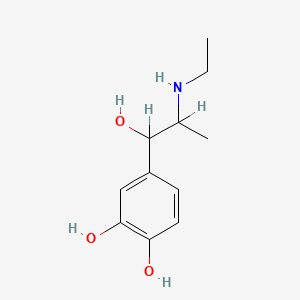

The chemical structure of this compound is 4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol, with the molecular formula C₁₁H₁₇NO₃ and a molar mass of 211.26 g/mol . nih.govwikipedia.org Its PubChem Compound ID (CID) is 71632. nih.gov

Historically, this compound was a component of the antitussive syrup Bexol, where it was combined with codeine and promethazine. wikipedia.org Regulations in various regions have listed this compound and its salts, indicating a history of its consideration and use, although its current status in many contexts is related to regulatory lists rather than active therapeutic use. ctfa.co.zacanada.caeuropa.eueuropa.eu

This compound within the Context of Sympathomimetic and Ephedrine Derivative Research

This compound is described as a sympathomimetic medication and a β-adrenergic receptor agonist. wikipedia.org Sympathomimetic agents are compounds that mimic the effects of endogenous agonists of the sympathetic nervous system. mdpi.com Ephedrine derivatives, such as this compound, are a class of these compounds. wikipedia.orgtargetmol.com

Ephedrine itself is a sympathomimetic amine that acts as both a direct and indirect agonist, binding to alpha and beta receptors and also inhibiting norepinephrine (B1679862) reuptake and displacing norepinephrine from storage vesicles. nih.gov this compound, as an ephedrine derivative, shares structural similarities with other sympathomimetic amines like adrenaline and noradrenaline. mdpi.com

Analogues of this compound within this class include dioxifedrine (B88899) (3,4-dihydroxyephedrine) and corbadrine (levonordefrin), which are also sympathomimetic medications described as β-adrenergic receptor agonists and bronchodilators. wikipedia.orgwikipedia.org The study of these analogues, including their structural differences and resulting pharmacological effects, is relevant to understanding the activity of this compound. mdpi.com

Research into ephedrine derivatives and sympathomimetic amines often involves investigating their interactions with adrenergic receptors and their effects on physiological systems. mdpi.comnih.gov The classification of this compound as a β-adrenergic receptor agonist places it within this area of pharmacological study. wikipedia.org

Scope and Significance of this compound in Contemporary Academic Inquiry

While this compound was historically used in medicinal preparations, its significance in contemporary academic inquiry appears to be primarily within the scope of chemical classification, the study of sympathomimetic agents, and potentially in analytical chemistry for identification purposes. Its presence on regulatory lists also highlights its relevance in the context of chemical inventories and regulations. ctfa.co.zacanada.caeuropa.eueuropa.eu

Research findings related specifically to this compound in recent academic literature that detail extensive pharmacological studies or clinical trials are not prominently available in the provided search results. Its description as an ephedrine derivative and a beta-adrenergic agonist suggests potential areas of study, such as receptor binding profiles or comparisons with other compounds in the sympathomimetic class. wikipedia.orgtargetmol.com

The broader field of sympathomimetic research, which includes compounds like this compound, continues to be relevant for understanding the mechanisms of adrenergic signaling and the effects of these compounds on various physiological systems. mdpi.comnih.gov Studies on related compounds, such as amphetamines, continue to explore their impact on health, as seen in research examining the association between amphetamine use and cardiovascular and cerebrovascular pathology. frontiersin.org

The identification and characterization of small molecules, including compounds like this compound, are important in various fields, such as metabolomics and environmental monitoring, often utilizing techniques like mass spectrometry. core.ac.ukpsu.edu While not specifically detailing this compound, research in these areas contributes to the methodologies that could be applied to its study.

The primary significance of this compound in contemporary academic inquiry, based on the available information, lies in its place within the chemical landscape of sympathomimetic ephedrine derivatives and its historical context in medicinal use and regulatory frameworks.

Structure

2D Structure

3D Structure

Properties

CAS No. |

497-75-6 |

|---|---|

Molecular Formula |

C11H17NO3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol |

InChI |

InChI=1S/C11H17NO3/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8/h4-7,11-15H,3H2,1-2H3 |

InChI Key |

OHDICGSRVLBVLC-UHFFFAOYSA-N |

SMILES |

CCNC(C)C(C1=CC(=C(C=C1)O)O)O |

Canonical SMILES |

CCNC(C)C(C1=CC(=C(C=C1)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

497-75-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dioxethedrin |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dioxethedrin and Analogues

Chemo-Enzymatic and Stereoselective Synthesis Approaches for Dioxethedrin

Chemo-enzymatic synthesis combines chemical and enzymatic transformations to leverage the high selectivity (regio-, stereo-, and chemo-) often afforded by enzymes under mild conditions with the versatility of chemical reactions beilstein-journals.orgqyaobio.com. This approach is particularly valuable for the synthesis of complex chiral molecules like this compound, which possesses two stereocenters on the propyl side chain nih.gov. Enzymes, such as oxidoreductases or lipases, can catalyze specific steps, like the introduction of hydroxyl groups or the resolution of enantiomers, with high stereochemical control that can be challenging to achieve solely through traditional chemical methods beilstein-journals.orgqyaobio.comfrontiersin.org.

Stereoselective synthesis aims to produce a specific stereoisomer of a compound msu.eduyoutube.com. For this compound, this would involve controlling the configuration at the carbon atoms bearing the hydroxyl and methyl/ethylamino groups. Traditional methods for synthesizing ephedrine (B3423809) derivatives often involve reactions that can lead to diastereomeric mixtures (e.g., ephedrine and pseudoephedrine isomers), requiring subsequent separation wikipedia.org. Stereoselective routes, potentially employing chiral catalysts or enzymes, could directly yield the desired stereoisomer with high enantiomeric and diastereomeric purity nih.govnih.gov. Although specific chemo-enzymatic or highly stereoselective routes explicitly for this compound were not found in the surveyed literature, the principles of using enzymes for selective transformations and employing chiral auxiliaries or catalysts are applicable to the synthesis of this class of compounds beilstein-journals.orgqyaobio.comnih.govnih.gov.

Related compounds like norepinephrine (B1679862), which shares the 3,4-dihydroxy-β-hydroxy-phenethylamine core with this compound but lacks the α-methyl group and has a primary amine instead of an N-ethyl secondary amine, are synthesized biosynthetically through enzymatic pathways involving tyrosine hydroxylase and dopamine (B1211576) β-hydroxylase cvpharmacology.comwikipedia.org. While this is a biological process, it highlights the role enzymes play in establishing the stereochemistry of the β-hydroxyl group in related structures cvpharmacology.comwikipedia.org.

Optimization of Synthetic Pathways and Precursor Design for this compound Analogues

Optimization of synthetic pathways for this compound and its analogues focuses on improving efficiency, yield, purity, and sustainability rsc.org. This involves selecting appropriate starting materials (precursors), optimizing reaction conditions (temperature, pressure, solvent, catalysts), and refining work-up and purification procedures. Precursor design is a critical aspect, involving the selection of readily available or easily synthesized compounds that can be transformed into the target molecule through a minimum number of selective steps unodc.orgincb.org.

For this compound analogues, which may involve modifications to the catechol ring, the N-alkyl group, or the side chain, precursor design would consider how to efficiently introduce these features while controlling stereochemistry. For example, the synthesis of N-ethylated analogues might involve the alkylation of a primary amine precursor or reductive amination using acetaldehyde (B116499) and a primary amine. The catechol moiety might be introduced late in the synthesis or carried through from a protected precursor.

While specific examples of optimized pathways or detailed precursor design strategies specifically for this compound analogues were not found, the general principles of synthetic optimization apply. This includes minimizing the number of steps, maximizing the yield and selectivity of each step, and considering the economic and environmental impact of the reagents and solvents used rsc.org. The synthesis of (S)-N-ethylnoradrenaline from (S)-noradrenaline bitartrate, involving a Boc protection step, illustrates how modifications on the nitrogen can be achieved chemically google.com. This suggests that similar chemical strategies could be applied to this compound precursors or intermediates to introduce or modify the N-ethyl group.

Application of Modern Organic Synthesis Techniques in this compound Chemistry

Modern organic synthesis encompasses a wide array of techniques developed to enhance the efficiency, selectivity, and scope of chemical reactions fishersci.comwikipedia.orgchemistrydocs.comopenaccessjournals.com. For molecules like this compound, these techniques can be applied at various stages of synthesis.

One relevant technique is the use of protecting groups to temporarily block reactive functional groups while transformations are carried out elsewhere in the molecule epo.org. For example, the catechol hydroxyl groups in this compound are susceptible to oxidation and could require protection during certain reactions. Amine functional groups are also commonly protected fishersci.com. The use of a Boc group in the synthesis of a related compound demonstrates the application of amine protection google.com.

Stereoselective methods, as discussed earlier, are also a cornerstone of modern synthesis, enabling the controlled formation of chiral centers msu.eduyoutube.comnih.govnih.gov. Techniques such as asymmetric catalysis, chiral auxiliaries, and enzymatic resolutions fall under this category.

Other modern techniques that could potentially be relevant include:

Catalysis: The use of various catalysts (e.g., transition metal catalysts, organocatalysts, biocatalysts) to accelerate reactions and improve selectivity beilstein-journals.orgfishersci.com.

Flow Chemistry: Performing reactions in continuous flow reactors, which can offer advantages in terms of safety, scalability, and control over reaction parameters wikipedia.org.

Automated Synthesis: Utilizing automated platforms to synthesize compounds, allowing for high-throughput experimentation and optimization wikipedia.org.

In Vitro Pharmacological Characterization of Dioxethedrin

Adrenergic Receptor Binding Kinetics and Affinity Profiling for Dioxethedrin

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that mediate the effects of the endogenous catecholamines norepinephrine (B1679862) and epinephrine. dovepress.com These receptors are divided into alpha (α) and beta (β) subtypes, each with further subdivisions (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). dovepress.com Characterizing the binding kinetics and affinity of a compound like this compound to these receptors in vitro involves determining how strongly and quickly it binds to different receptor subtypes.

Binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) in competition binding assays using radiolabeled ligands. mims.comhznu.edu.cn A lower Ki or Kd value indicates higher binding affinity. mims.com Binding kinetics involve measuring the rates of association (kon) and dissociation (koff) of the ligand from the receptor. acs.org These parameters provide insight into the dynamic interaction between the compound and its target.

This compound is described as a β-adrenergic receptor agonist. researchgate.net This suggests it possesses binding affinity for beta-adrenergic receptor subtypes. However, specific quantitative data detailing this compound's binding kinetics (kon, koff) or affinity (Ki, Kd) for individual adrenergic receptor subtypes (α1, α2, β1, β2, β3) were not found in the consulted literature.

Table 1: Conceptual Adrenergic Receptor Binding Affinity Profile for this compound

| Receptor Subtype | Binding Affinity (Ki or Kd) | Notes |

| α1A | Data not available | |

| α1B | Data not available | |

| α1D | Data not available | |

| α2A | Data not available | |

| α2B | Data not available | |

| α2C | Data not available | |

| β1 | Data not available | |

| β2 | Data not available | |

| β3 | Data not available |

(Note: This table represents the type of data that would be presented for a comprehensive binding profile. Specific quantitative data for this compound was not found in the consulted sources.)

Ligand-Receptor Interaction Mechanisms at the Cellular Level

Adrenergic receptors, being GPCRs, mediate their effects through coupling with intracellular G proteins. dovepress.com Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of associated G proteins, triggering downstream signaling cascades. ontosight.ai Beta-adrenergic receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Activation can also involve other pathways, such as those involving calcium flux. researchgate.netontosight.ai

Understanding the ligand-receptor interaction mechanisms at the cellular level involves investigating which G proteins are activated, the subsequent changes in second messengers (like cAMP or calcium), and potential receptor internalization or phosphorylation events upon exposure to the ligand. acs.orgontosight.aicdutcm.edu.cnwikipedia.org

As a described β-adrenergic receptor agonist, this compound is expected to activate the signaling pathways coupled to these receptors, likely involving Gs protein activation and increased cAMP production. researchgate.netontosight.ai However, specific research detailing the precise cellular interaction mechanisms, including quantitative data on G protein coupling or second messenger modulation specifically induced by this compound, was not found in the consulted literature.

Functional Assays for Receptor Agonism and Antagonism by this compound

Functional assays are crucial for determining whether a compound acts as an agonist (activating the receptor), an antagonist (blocking agonist activity), or a partial agonist. These assays measure the biological response elicited by the compound's interaction with the receptor in a cellular or tissue system.

For adrenergic receptors, common functional assays include measuring changes in:

cAMP levels (for Gs-coupled receptors like beta-adrenergic receptors). researchgate.net

Intracellular calcium concentrations. researchgate.net

Reporter gene expression linked to receptor activation.

The potency of an agonist in a functional assay is typically represented by its half-maximal effective concentration (EC50), the concentration required to produce 50% of the maximal response. For antagonists, the potency is often expressed as the half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of the agonist's maximal response.

This compound is described as a β-adrenergic receptor agonist, indicating it should elicit a functional response by activating these receptors. researchgate.net While its classification as an agonist is noted, specific quantitative data from in vitro functional assays, such as EC50 values for β-adrenergic receptor activation or IC50 values if tested for antagonistic activity at other receptors, were not found in the consulted literature.

Table 2: Conceptual Adrenergic Receptor Functional Assay Results for this compound

| Receptor Subtype | Functional Effect (Agonist/Antagonist) | Potency (EC50 or IC50) | Efficacy (% vs Full Agonist) | Notes |

| β1 | Agonist (Expected) | Data not available | Data not available | |

| β2 | Agonist (Expected) | Data not available | Data not available | |

| β3 | Agonist (Expected) | Data not available | Data not available | |

| α1 (Subtypes) | Data not available | Data not available | Data not available | |

| α2 (Subtypes) | Data not available | Data not available | Data not available |

(Note: This table represents the type of data that would be presented for functional assays. Specific quantitative data for this compound was not found in the consulted sources.)

Enzyme Inhibition and Activation Profiling in Isolated Biochemical Systems

Sympathomimetic compounds, particularly phenethylamine (B48288) derivatives like this compound, can interact with enzymes involved in the metabolism or transport of monoamines. Key enzymes in this context include Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). hznu.edu.cn

MAO enzymes (MAO-A and MAO-B) are responsible for the oxidative deamination of monoamines. COMT catalyzes the methylation of catecholamines. hznu.edu.cn In vitro enzyme inhibition or activation profiling involves assessing the compound's effect on the activity of isolated enzymes or enzyme preparations. Inhibition potency is typically expressed as an IC50 value, the concentration required to inhibit 50% of the enzyme activity.

Given this compound's structure as a catecholamine-like compound, it is plausible that it could interact with MAO or COMT, either as a substrate, inhibitor, or activator. However, specific in vitro data on the inhibition or activation profile of this compound against MAO (MAO-A or MAO-B) or COMT was not found in the consulted scientific literature.

Table 3: Conceptual Enzyme Inhibition/Activation Profile for this compound

| Enzyme | Effect (Inhibition/Activation) | Potency (IC50) | Notes |

| MAO-A | Data not available | Data not available | |

| MAO-B | Data not available | Data not available | |

| COMT | Data not available | Data not available |

(Note: This table represents the type of data that would be presented for enzyme profiling. Specific quantitative data for this compound was not found in the consulted sources.)

Computational Chemistry and Structure Activity Relationship Sar Studies of Dioxethedrin

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dioxethedrin Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. wikipedia.orgspu.edu.syeuropa.eumdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. wikipedia.orgspu.edu.sy By quantifying these properties using molecular descriptors, QSAR models can predict the activity of new or untested compounds. spu.edu.sy

QSAR studies typically involve defining and calculating various molecular descriptors that represent different aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with experimental biological activity data using statistical methods like multiple linear regression or more advanced machine learning techniques. europa.euchemmethod.com The resulting QSAR model can provide insights into which structural features are important for activity and can be used to predict the activity of analogues before they are synthesized and tested experimentally. spu.edu.sy

For this compound and its analogues, QSAR modeling could potentially be applied to understand how structural modifications to the this compound scaffold influence its activity at β-adrenergic receptors or other potential targets. By studying a series of this compound analogues with varying substituents, physicochemical descriptors could be calculated and correlated with their measured biological activities. This could lead to the development of QSAR models that predict the potency or selectivity of new this compound derivatives. While QSAR is a widely used technique in medicinal chemistry wikipedia.orgspu.edu.symdpi.com, specific published QSAR studies focused solely on this compound analogues were not identified in the scope of the provided search results.

Molecular Docking and Dynamics Simulations of this compound-Receptor Complexes

Molecular docking is a computational method used to predict the preferred binding orientation (pose) of a ligand within the active site of a target protein. nih.govstonybrook.edu It estimates the binding affinity between the molecule and the receptor, providing insights into the potential interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. nih.govosti.gov Molecular docking is a key tool in structure-based drug design, allowing for the virtual screening of large libraries of compounds and the identification of potential lead candidates. nih.gov

Molecular dynamics (MD) simulations are complementary to docking studies. While docking provides a static snapshot of a potential binding pose, MD simulations simulate the dynamic behavior of a molecular system over time, allowing for the exploration of conformational changes in both the ligand and the receptor. mdpi.comnih.govebsco.comnih.gov MD simulations can refine docking poses, assess the stability of the ligand-receptor complex, and provide a more realistic representation of the binding event in a dynamic environment, including the influence of solvent molecules. mdpi.commdpi.comnih.gov

Given that this compound is a β-adrenergic receptor agonist wikipedia.org, molecular docking and dynamics simulations could be valuable tools to study its interaction with different subtypes of β-adrenergic receptors. Docking studies could predict how this compound binds to the receptor's binding site, identifying key amino acid residues involved in the interaction. MD simulations could then be used to observe the stability of the docked complex, the flexibility of the binding site, and potentially the conformational changes induced in the receptor upon ligand binding. While these computational techniques are routinely applied to study ligand-receptor interactions in drug discovery mdpi.commdpi.comnih.gov, specific published studies detailing molecular docking or dynamics simulations of this compound-receptor complexes were not found within the provided search results.

In Silico Prediction of this compound Bioactivity and Selectivity Profiles

In silico prediction methods utilize computational tools and algorithms to estimate various biological properties of a chemical compound based on its structure. researchgate.netfrontiersin.orgtjnpr.orgaltex.org These methods can predict a wide range of bioactivities, as well as pharmacokinetic (absorption, distribution, metabolism, excretion - ADME) and toxicological properties (Tox). nih.govresearchgate.netnih.gov In silico approaches are increasingly used in the early stages of drug discovery to prioritize compounds, reduce the need for extensive experimental testing, and gain insights into potential mechanisms of action or off-target effects. europa.eunih.govresearchgate.netaltex.org

For predicting bioactivity and selectivity, in silico methods can include ligand-based approaches, such as similarity searching and pharmacophore modeling, and structure-based approaches, such as molecular docking and binding site analysis. nih.govfrontiersin.org Machine learning models trained on large datasets of known active and inactive compounds can also predict activity against specific targets or biological pathways. europa.eualtex.org Predicting selectivity involves assessing the potential interactions of a compound with a panel of different targets to understand its binding profile. nih.gov

Based on this compound's known activity as a β-adrenergic receptor agonist wikipedia.org, in silico methods could be employed to predict its potential activity at different β-adrenergic receptor subtypes (β1, β2, β3) to assess its selectivity. Furthermore, these methods could predict its potential interactions with other related or unrelated protein targets to identify possible off-target effects. While in silico prediction is a valuable approach in characterizing the potential biological profiles of compounds nih.govresearchgate.netfrontiersin.orgtjnpr.orgaltex.org, specific published studies reporting in silico predictions of this compound's bioactivity or selectivity profiles were not identified in the scope of the provided search results.

De Novo Design Strategies for Novel this compound Derivatives based on SAR principles

De novo drug design is a computational approach that aims to generate novel molecular structures with desired properties from scratch, rather than modifying existing compounds. stonybrook.educreative-biostructure.comfrontiersin.org This technique is particularly useful when starting drug discovery efforts without a known lead compound or when seeking highly novel chemical scaffolds. creative-biostructure.comfrontiersin.org De novo design algorithms build molecules atom by atom or by assembling molecular fragments within a defined binding site or based on a set of desired properties. stonybrook.educreative-biostructure.com

Structure-Activity Relationship (SAR) principles are often integrated into de novo design strategies. osti.gov By understanding how specific structural features contribute to biological activity (as potentially revealed by QSAR or analysis of known analogues), de novo design algorithms can be guided to generate molecules that are more likely to possess the desired activity profile. osti.gov This can involve incorporating specific functional groups, maintaining certain spatial arrangements, or optimizing physicochemical properties based on SAR insights. osti.gov

In the context of this compound, de novo design strategies based on SAR principles could be applied to generate novel derivatives with potentially improved potency, selectivity, or other desirable pharmacological properties. By considering the structural features of this compound and its known (or predicted) interactions with its target receptors, de novo design algorithms could propose new molecular structures that maintain or enhance favorable interactions while potentially minimizing undesirable ones. This could lead to the identification of novel chemical entities structurally related to this compound but with potentially superior profiles. While de novo design is a recognized strategy in drug discovery stonybrook.educreative-biostructure.comfrontiersin.org, specific published studies describing de novo design efforts for novel this compound derivatives were not identified within the provided search results.

In Vitro Metabolic Pathways and Biotransformation of Dioxethedrin

Identification and Characterization of Phase I Metabolites of Dioxethedrin

Phase I metabolism involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the parent compound. nih.govfiveable.memhmedical.com These reactions are primarily catalyzed by enzymes, notably the cytochrome P450 (CYP) system. nih.govfiveable.memdpi.com While the search results provide general information about Phase I metabolism and the enzymes involved, specific details regarding the identified and characterized Phase I metabolites of this compound were not found within the provided snippets.

Identification and Characterization of Phase II Metabolites of this compound

Phase II metabolism, also known as conjugation, involves attaching endogenous hydrophilic molecules like glucuronic acid, sulfate, glutathione (B108866), or amino acids to the parent compound or its Phase I metabolites. nih.govwikipedia.orgdrughunter.com This process significantly increases water solubility, facilitating excretion. nih.govlongdom.orgwikipedia.org Common Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and glutathione conjugation, catalyzed by specific transferase enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs). longdom.orgdrughunter.comlongdom.org Similar to Phase I metabolites, specific details regarding the identified and characterized Phase II metabolites of this compound were not available in the provided search results.

Elucidation of Enzymatic Systems Involved in this compound Biotransformation (e.g., Cytochrome P450, UGT)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing enzymes that play a central role in Phase I metabolism, catalyzing the oxidation of a wide range of substances, including approximately 75% of known drugs. longdom.orgmdpi.com They are primarily located in the endoplasmic reticulum of hepatocytes. nih.govuniroma1.it UDP-glucuronosyltransferases (UGTs) are key enzymes in Phase II metabolism, catalyzing the conjugation of glucuronic acid to substrates with suitable functional groups. longdom.orgmdpi.com UGTs are also found in the endoplasmic reticulum. mdpi.com While CYP and UGT enzymes are well-established players in drug biotransformation, the specific isoforms involved in the metabolism of this compound were not explicitly identified in the provided search results.

In Vitro Reconstitution and Kinetic Analysis of this compound Metabolic Enzymes

In vitro reconstitution and kinetic analysis studies aim to understand the reaction rates and mechanisms of enzymes involved in drug metabolism. nih.govnih.gov These studies can provide valuable data on enzyme efficiency and substrate affinity. mdpi.com While the importance of such kinetic studies for understanding drug metabolism is recognized, no specific information regarding in vitro reconstitution and kinetic analysis performed on the enzymes responsible for this compound metabolism was found in the provided search results.

Advanced Analytical Methodologies for Dioxethedrin Detection and Structural Elucidation

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Dioxethedrin Trace Analysis

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique widely used for the analysis of polar and less volatile compounds, making it suitable for the trace analysis of this compound and its potential metabolites in complex matrices. psu.eduemblasproject.orgemblasproject.orguoa.gr LC-MS couples the separation capabilities of liquid chromatography with the sensitive detection and mass analysis provided by mass spectrometry. High-resolution mass analyzers, such as time-of-flight (TOF) or Orbitrap, are particularly valuable as they provide accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound or confirming the identity of a target analyte. emblasproject.orguoa.grcore.ac.uk

The LC component separates the analytes based on their interaction with a stationary phase and a mobile phase, allowing for the resolution of this compound from matrix components and structurally similar compounds. The separated analytes then enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a commonly used technique for polar molecules like this compound, producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or other adduct ions. dokumen.pub The ions are then separated based on their mass-to-charge ratio (m/z) and detected. High resolution allows for the differentiation of ions with very close nominal masses, increasing the confidence of identification. LC-HRMS is frequently employed in broad-scope screening for a wide range of contaminants and drugs in various sample types, including environmental waters and biological samples. emblasproject.orgemblasproject.orguoa.gr

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Volatile Metabolite Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential hyphenated technique in analytical chemistry, particularly useful for the separation and detection of volatile and semi-volatile compounds. While this compound itself might require derivatization due to its hydroxyl groups to enhance volatility and thermal stability, GC-MS can be highly effective for analyzing the parent compound after appropriate sample preparation, as well as potentially more volatile metabolites. emblasproject.orgemblasproject.orguoa.grdokumen.pub

In GC-MS, the sample is introduced into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase in the GC column. The separated compounds then enter the mass spectrometer, typically via an interface. Electron ionization (EI) is a common ionization method in GC-MS, which usually produces characteristic fragmentation patterns that can be used for identification by comparison to spectral libraries. dokumen.pub GC-MS is a standard technique in forensic toxicology laboratories for the analysis of drugs and their metabolites. eurekakit.com The reproducibility of spectra in GC-MS can be advantageous for library matching compared to some LC-MS methods. psu.edu

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Elucidation of this compound and its Metabolites

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. This technique is invaluable for structural elucidation and highly selective detection of target compounds and their metabolites. psu.edudokumen.pub In MS/MS, a precursor ion (typically the protonated or deprotonated molecule) is selected in the first mass analyzer and then subjected to fragmentation, commonly through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. psu.edudokumen.pub

The fragmentation pattern, or the specific m/z values and relative abundances of the fragment ions, provides detailed structural information about the precursor ion. By analyzing the fragmentation patterns of this compound, characteristic fragments corresponding to specific parts of the molecule (e.g., the ethylamino group, the dihydroxyphenyl ring, or the hydroxypropyl chain) can be identified. This information is crucial for confirming the identity of this compound, differentiating it from isomers, and elucidating the structures of its metabolites. dokumen.pub MS/MS is widely used in the analysis of drugs and metabolites in biological samples. dokumen.pub However, spectra obtained by tandem mass spectrometry can exhibit variability depending on the ionization source and fragmentation conditions, which can impact the reproducibility of spectral libraries. psu.edu

Method Validation and Analytical Performance Metrics in Research Settings for this compound

Method validation is a critical process in analytical chemistry to ensure that a method is suitable for its intended purpose. In research settings focused on the analysis of compounds like this compound, validation provides confidence in the accuracy and reliability of the generated data. Key analytical performance metrics evaluated during validation include sensitivity, selectivity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). core.ac.uk

Sensitivity refers to the method's ability to detect low concentrations of the analyte. Selectivity is the ability to measure the analyte accurately in the presence of other components in the sample matrix. Accuracy is the closeness of the measured value to the true value, while precision is the reproducibility of the measurements. Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. LOD and LOQ represent the lowest concentrations that can be reliably detected and quantified, respectively. Rigorous method validation is essential for ensuring the quality and comparability of research findings related to the detection and analysis of this compound. core.ac.ukgoogle.com

Challenges in Forensic Analytical Chemistry of Novel Psychoactive Substances and Relevance to this compound

The forensic analytical chemistry of novel psychoactive substances (NPS) presents significant challenges, many of which are relevant to the analysis of compounds like this compound, particularly if encountered in a forensic context. eurekakit.comarchive.org One major challenge is the constantly evolving nature of the NPS market, with new compounds frequently emerging. This necessitates continuous development and validation of analytical methods. The lack of readily available reference standards for newly emerging substances can also impede identification and quantification. psu.eduuoa.gr

Furthermore, the analysis of biological matrices (such as blood, urine, or hair) in forensic toxicology can be complex due to matrix effects, which can suppress or enhance the ionization of the analyte, affecting the accuracy and sensitivity of MS-based methods. psu.edueurekakit.com Interpreting mass spectral data for unknown or novel compounds requires expertise and access to comprehensive spectral libraries, which may not always contain data for the latest NPS or their metabolites. psu.edu The potential for co-administration of multiple substances in forensic cases also adds complexity to the analytical process. eurekakit.com For this compound, as an ephedrine (B3423809) derivative, its analysis in forensic samples would require methods capable of distinguishing it from other structurally similar sympathomimetic drugs and accounting for potential metabolic transformation.

Neurochemical Investigations in Preclinical Animal Models of Dioxethedrin Action

Assessment of Dioxethedrin's Modulation of Neurotransmitter Systems (e.g., Dopaminergic, Noradrenergic)

As a substituted phenethylamine (B48288) structurally related to ephedrine (B3423809) and other amphetamine-type stimulants, this compound is hypothesized to primarily modulate the dopaminergic and noradrenergic systems. wikipedia.orgwikipedia.org Compounds in this class typically function as norepinephrine-dopamine releasing agents (NDRAs), which act on presynaptic transporters to increase the synaptic concentrations of these key catecholamines. wikipedia.orgyoutube.com

Research on analogous compounds demonstrates that the interaction with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) is a crucial mechanism. frontiersin.orgdrugbank.com These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating their signal. frontiersin.orgnih.gov By inhibiting these transporters or inducing their reversal, compounds like this compound are expected to elevate extracellular neurotransmitter levels, leading to enhanced dopaminergic and noradrenergic signaling. nih.govnih.gov

The relative potency of this compound at these transporters would determine its specific neurochemical profile. Studies on similar amphetamine analogues show a range of selectivities, from dopamine-selective releasers to nonselective agents that impact both dopamine and serotonin (B10506) systems. nih.gov Given this compound's structural similarity to norepinephrine, a significant interaction with the noradrenergic system is anticipated. wikipedia.orgfrontiersin.org Preclinical assessments using techniques like radioligand binding assays with tissue homogenates from rodent brains (e.g., striatum, prefrontal cortex) would be employed to determine the affinity of this compound for DAT and NET.

Table 1: Illustrative Monoamine Transporter Interaction Profile for this compound This table presents hypothetical data based on the expected profile of a compound in the phenethylamine class. Specific experimental data for this compound is not publicly available.

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Neurotransmitter Release (EC50, nM) |

|---|---|---|---|

| Dopamine Transporter (DAT) | 150 | 250 | 180 |

| Norepinephrine Transporter (NET) | 45 | 80 | 65 |

| Serotonin Transporter (SERT) | >2000 | >3000 | >2500 |

In Vivo Receptor Occupancy and Binding Dynamics of this compound in Brain Regions

In vivo receptor occupancy studies are essential for understanding the relationship between the concentration of a drug in the brain and its engagement with its molecular target. meliordiscovery.comnih.gov These experiments typically involve administering the unlabeled drug to an animal, followed by a radiolabeled ligand specific to the target receptor. giffordbioscience.com The degree to which the unlabeled drug displaces the radioligand provides a measure of receptor occupancy at a given dose. giffordbioscience.comnih.gov

For this compound, which is described as a β-adrenergic receptor agonist, key targets for occupancy studies would include β-adrenergic receptor subtypes. wikipedia.orgncats.io Furthermore, due to its structural similarity to dopamine and norepinephrine, its potential to bind directly to dopaminergic and adrenergic receptors would also be investigated. nih.govnih.gov Brain regions rich in these receptors, such as the prefrontal cortex, striatum, and locus coeruleus, would be of particular interest. nih.gov

The goal of these studies is to determine the percentage of target receptors occupied by this compound at pharmacologically active doses. mdedge.com This information is crucial for correlating neurochemical effects with behavioral outcomes. For instance, a high occupancy of norepinephrine transporters in the prefrontal cortex would strongly suggest that the compound's effects on attention and arousal are mediated through noradrenergic pathways.

Table 2: Hypothetical this compound Receptor Binding Profile in Rodent Brain This table presents hypothetical data based on the expected profile for a sympathomimetic amine. Specific experimental data for this compound is not publicly available.

| Receptor Target | Brain Region | Binding Affinity (Ki, nM) |

|---|---|---|

| β1-Adrenergic Receptor | Cortex | 95 |

| β2-Adrenergic Receptor | Cerebellum | 70 |

| α1-Adrenergic Receptor | Cortex | 450 |

| α2-Adrenergic Receptor | Locus Coeruleus | 600 |

| Dopamine D1 Receptor | Striatum | >1000 |

| Dopamine D2 Receptor | Striatum | >1000 |

Synaptosomal Uptake and Neurotransmitter Release Studies with this compound

Synaptosomes are isolated, sealed nerve terminals that retain the machinery for neurotransmitter uptake and release, making them an invaluable in vitro tool for studying the effects of drugs on these processes. nih.gov Assays using synaptosomes prepared from specific brain regions (e.g., rat striatum for dopamine, cortex for norepinephrine) can quantify a compound's ability to inhibit neurotransmitter reuptake or stimulate its release. nih.govnih.gov

For this compound, these studies would clarify its primary mechanism of action at the presynaptic terminal. frontiersin.org It is hypothesized that, like amphetamine, this compound may act as a competitive inhibitor at the monoamine transporters (DAT and NET) and also as a substrate for these transporters. nih.govnih.gov As a substrate, it would be transported into the presynaptic neuron, where it can disrupt the vesicular storage of monoamines, leading to a non-exocytotic, transporter-mediated release of neurotransmitters (efflux) into the synapse. nih.gov

Experiments would involve incubating synaptosomes with radiolabeled dopamine or norepinephrine and then measuring the amount of radioactivity taken up in the presence of varying concentrations of this compound to determine its uptake inhibition potency (IC50). Release assays would involve preloading synaptosomes with the radiolabeled neurotransmitter and then measuring the amount released into the medium following exposure to this compound to determine its efficacy as a releasing agent (EC50).

Table 3: Comparative Synaptosomal Uptake Inhibition and Release Efficacy This table presents hypothetical data for this compound based on its structural class, compared to known reference compounds. Specific experimental data for this compound is not publicly available.

| Compound | [³H]Dopamine Uptake Inhibition (IC50, nM) | [³H]Norepinephrine Uptake Inhibition (IC50, nM) | [³H]Dopamine Release (EC50, nM) | [³H]Norepinephrine Release (EC50, nM) |

|---|---|---|---|---|

| d-Amphetamine (Reference) | 40 | 15 | 35 | 20 |

| Cocaine (Reference) | 300 | 250 | >10,000 (Blocker) | >10,000 (Blocker) |

| This compound (Hypothetical) | 250 | 80 | 180 | 65 |

Application of Microdialysis Techniques for this compound-Induced Neurochemical Monitoring

In vivo microdialysis is a powerful technique that allows for the continuous monitoring of extracellular neurotransmitter levels in specific brain regions of freely moving animals. nih.gov A small, semi-permeable probe is implanted into a target area, such as the nucleus accumbens or prefrontal cortex, and perfused with a physiological solution. nih.govnih.gov Neurotransmitters in the extracellular space diffuse across the membrane into the probe and are collected for analysis, providing a real-time measurement of synaptic concentrations. nih.gov

Applying this technique to this compound would provide direct evidence of its ability to alter dopaminergic and noradrenergic neurotransmission in vivo. Following systemic administration of this compound, microdialysis samples would be collected and analyzed, typically using high-performance liquid chromatography (HPLC). It is expected that this compound would produce a dose-dependent increase in extracellular levels of both dopamine and norepinephrine. nih.gov

The magnitude and time course of these changes would offer critical insights into the compound's pharmacodynamic profile. For example, a rapid and sustained elevation of dopamine in the nucleus accumbens would be consistent with the profile of a psychostimulant. nih.govnih.gov Comparing the relative increase in dopamine versus norepinephrine in different brain regions would further refine the understanding of this compound's neurochemical signature and its likely functional consequences.

Table 4: Predicted Peak Extracellular Neurotransmitter Levels Following this compound Administration in Rat Prefrontal Cortex (Microdialysis Study) This table presents a hypothetical outcome of a microdialysis experiment. Specific experimental data for this compound is not publicly available.

| Neurotransmitter | Baseline (fmol/µL) | Peak Level (% of Baseline) | Time to Peak (minutes) |

|---|---|---|---|

| Dopamine | 4.5 ± 0.8 | 250 ± 45% | 40 |

| Norepinephrine | 12.2 ± 2.1 | 450 ± 60% | 40 |

Future Research Directions

Integration of Multi-Omics Approaches in Dioxethedrin Research

Future research on this compound could significantly benefit from the integration of multi-omics approaches. Multi-omics involves the combined analysis of multiple biological datasets, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more comprehensive understanding of biological systems. frontlinegenomics.comquanticate.com By integrating these layers of data, researchers can move beyond examining individual molecular components to explore the complex interactions and pathways influenced by this compound. frontlinegenomics.comnih.gov

Applying multi-omics to this compound research could involve studying its effects on gene expression (transcriptomics), protein profiles (proteomics), and metabolic changes (metabolomics) in relevant cellular or tissue models. quanticate.com This could help elucidate the full spectrum of biological responses to this compound exposure, potentially revealing previously uncharacterized mechanisms of action or off-target effects at a systems level. quanticate.comnih.gov For instance, transcriptomic data could indicate which genes are upregulated or downregulated in response to this compound, while proteomic data could show how these changes translate to protein abundance and modification. Metabolomic analysis could then reveal downstream effects on cellular metabolism. frontlinegenomics.comquanticate.com

Integrating these diverse datasets requires sophisticated computational and statistical methods to identify meaningful correlations and patterns. quanticate.comnih.gov Publicly available multi-omic data repositories and analytical frameworks could potentially serve as resources or models for establishing integrated analytical pipelines for this compound research. frontlinegenomics.comnih.gov

Potential data types for multi-omics integration in this compound research could include:

| Omics Type | Data Generated | Potential Insights |

| Genomics | DNA sequence variations | Genetic predispositions influencing response or metabolism |

| Epigenomics | DNA methylation, histone modifications | Epigenetic regulation of genes affected by this compound |

| Transcriptomics | mRNA expression levels | Changes in gene activity |

| Proteomics | Protein abundance, modifications, interactions | Functional impact of gene expression changes, protein targets |

| Metabolomics | Small molecule metabolites | Alterations in metabolic pathways, biomarkers of effect or exposure |

Development of Advanced In Vitro Models for this compound Pharmacological Studies

Advancing the understanding of this compound's pharmacology necessitates the development and utilization of more sophisticated in vitro models. Traditional cell line models may not fully recapitulate the complexity of human physiological responses. drugtargetreview.com Future research should focus on employing advanced in vitro systems that better mimic the in vivo environment and cellular interactions relevant to this compound's activity as a sympathomimetic and bronchodilator. wikipedia.orgqima-lifesciences.com

This could include the use of primary human cells, co-culture systems involving multiple cell types, or three-dimensional (3D) cell culture models, such as organoids. drugtargetreview.com For example, studying this compound's bronchodilatory effects could involve advanced in vitro models of bronchial smooth muscle or airway epithelium that exhibit more physiological responses compared to standard 2D cell cultures. qima-lifesciences.com Similarly, investigating potential interactions with adrenergic receptors could utilize cell lines engineered to express specific receptor subtypes, allowing for detailed pharmacological profiling. wikipedia.org

Advanced in vitro models are crucial for obtaining high-quality data on the biological properties of compounds and can play a vital role in the early stages of pharmacological assessment. qima-lifesciences.com They can provide insights into potency, efficacy, and potentially even aspects of pharmacokinetics and pharmacodynamics in a controlled environment. qima-lifesciences.com

Examples of advanced in vitro models applicable to this compound research:

| Model Type | Description | Relevance to this compound Research |

| Primary Human Cell Cultures | Cells directly isolated from human tissues | More physiologically relevant responses than immortalized cell lines |

| Co-culture Systems | Growing multiple cell types together to mimic tissue microenvironment | Studying interactions between different cell types affected by this compound |

| 3D Cell Culture / Organoids | Self-assembling 3D structures mimicking organ-level organization and function | Better representation of tissue architecture and cellular responses |

| Engineered Cell Lines | Cell lines modified to express specific receptors or enzymes | Detailed study of this compound's interaction with target proteins |

Refinement of Computational Predictive Models for this compound Analogues

Computational modeling plays an increasingly important role in drug discovery and research, particularly in predicting the properties and activities of compound analogues. srce.hrnih.gov For this compound, future research should focus on refining computational predictive models to better understand the potential pharmacological profiles of its structural analogues. wikipedia.orgmdpi.com

This compound is an ephedrine (B3423809) derivative and a substituted phenethylamine (B48288). wikipedia.org Computational models, such as quantitative structure-activity relationship (QSAR) models, molecular docking, and molecular dynamics simulations, can be used to explore how structural modifications to the this compound molecule might affect its binding affinity to adrenergic receptors or other potential targets, as well as its pharmacokinetic properties. srce.hrmdpi.com

Refinement of these models would involve utilizing larger and more diverse datasets of related compounds and their biological activities, as well as employing more advanced algorithms, including machine learning and deep learning techniques. nih.govmdpi.comnih.gov This could lead to more accurate predictions of the potential efficacy and selectivity of novel this compound analogues, guiding future synthesis and experimental testing. nih.govmdpi.com Computational models can help prioritize which analogues are most promising for further investigation, potentially accelerating the research process. mdpi.com

Key aspects for refining computational models for this compound analogues:

| Aspect | Description | Impact on Predictive Power |

| Data Quality and Quantity | Using high-quality, diverse datasets of this compound and analogues' properties | Improved model accuracy and generalizability |

| Algorithm Selection | Employing advanced machine learning and deep learning techniques | Enhanced ability to capture complex structure-activity relationships |

| Molecular Descriptors | Utilizing comprehensive and relevant molecular descriptors | Better representation of chemical space |

| Validation and Testing | Rigorous validation against experimental data | Ensuring reliability of predictions |

| Integration with Structural Data | Incorporating protein structural data for docking and simulations | More accurate prediction of binding interactions |

Addressing Analytical Gaps and Emerging Challenges in this compound Research

Analytical methodologies are fundamental to the study of any chemical compound, and this compound is no exception. emblasproject.orgemblasproject.org Future research needs to address potential analytical gaps and challenges to ensure accurate and sensitive detection, quantification, and characterization of this compound in various matrices relevant to pharmacological and environmental studies. emblasproject.orgumweltbundesamt.de

This includes developing and validating advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid or gas chromatography, for the identification and quantification of this compound and its potential metabolites or degradation products. emblasproject.orgemblasproject.org Addressing challenges related to sample preparation, matrix effects, and the sensitivity of detection methods will be crucial, particularly when analyzing complex biological or environmental samples. emblasproject.orgumweltbundesamt.de

Furthermore, as research into this compound progresses, there may be emerging analytical challenges related to studying its distribution in tissues, its metabolic fate, or its presence in the environment. Developing standardized and robust analytical protocols will be essential for reproducible research and for monitoring purposes if necessary. emblasproject.orgcosmeticseurope.eu The integration of analytical chemistry with other research areas, such as multi-omics, will also require compatible and sensitive analytical methods. quanticate.comemblasproject.org

Examples of analytical areas requiring focus in this compound research:

| Analytical Area | Challenges | Future Directions |

| Detection and Quantification | Sensitivity in complex matrices (biological fluids, tissues, environmental samples) | Development of highly sensitive LC-MS/MS or GC-MS/MS methods emblasproject.orgemblasproject.org |

| Metabolite Identification | Characterizing unknown metabolites | Utilizing high-resolution mass spectrometry and fragmentation techniques emblasproject.org |

| Environmental Monitoring | Detecting low concentrations in water, soil, or air | Development of specific and sensitive methods for environmental matrices emblasproject.orgumweltbundesamt.de |

| Isomer Separation | Distinguishing between stereoisomers if relevant | Development of chiral chromatography methods |

| Method Standardization | Ensuring reproducibility across different laboratories | Establishment of validated standard operating procedures cosmeticseurope.eu |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.